
Propionitrile, 3,3',3'',3'''-((2,3-dihydroxy-1,4-naphthylene)bis(methylenenitrilo))tetra-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes multiple cyanoethyl groups and a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s cyanoethyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalene
- 2,3-dihydroxy-1-(cyanoethyl)-naphthalene
Uniqueness
Compared to similar compounds, 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is unique due to its multiple cyanoethyl groups, which enhance its reactivity and potential for forming complex interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
73826-32-1 |
|---|---|
分子式 |
C24H26N6O2 |
分子量 |
430.5 g/mol |
IUPAC名 |
3-[[4-[[bis(2-cyanoethyl)amino]methyl]-2,3-dihydroxynaphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C24H26N6O2/c25-9-3-13-29(14-4-10-26)17-21-19-7-1-2-8-20(19)22(24(32)23(21)31)18-30(15-5-11-27)16-6-12-28/h1-2,7-8,31-32H,3-6,13-18H2 |
InChIキー |
UUWDNSITWXTZIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2CN(CCC#N)CCC#N)O)O)CN(CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


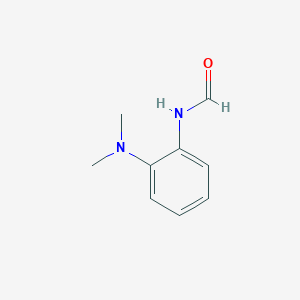

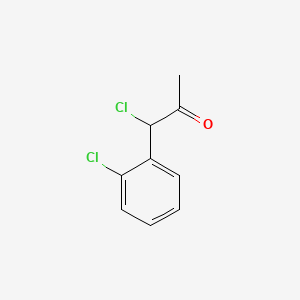
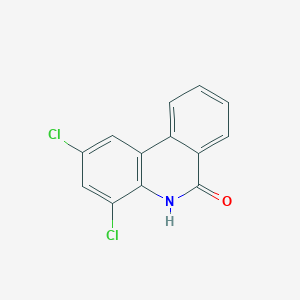


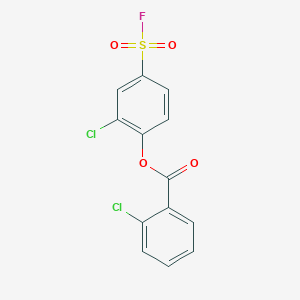


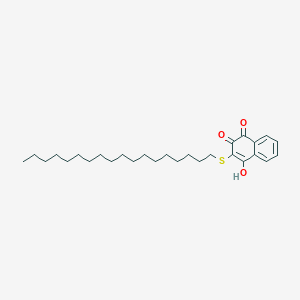


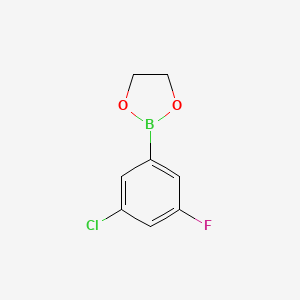
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
